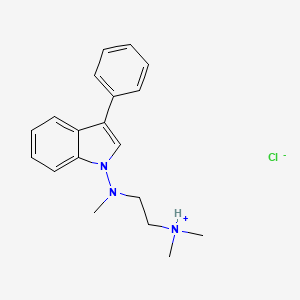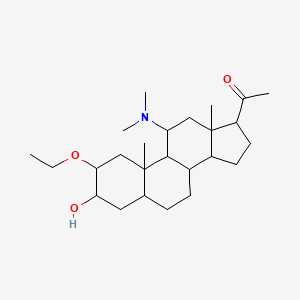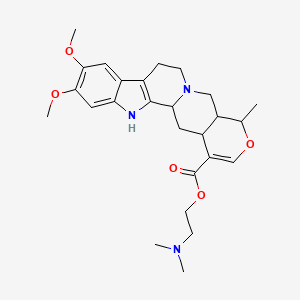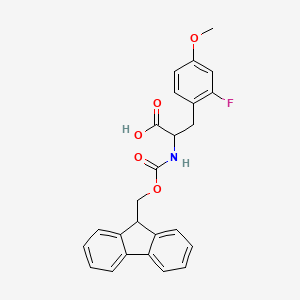![molecular formula C39H53N5O6Si B12299535 9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12299535.png)
9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate is a complex organic compound that features a fluorenylmethyl group, a tert-butyldimethylsilyl-protected phenyl group, and a ureido-functionalized pentanoyl moiety
Vorbereitungsmethoden
Die Synthese von (9H-Fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-Butyldimethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate umfasst mehrere Schritte, darunter die Schutzgruppen von funktionellen Gruppen, Kupplungsreaktionen und Entschützungsschritte. Die tert-Butyldimethylsilyl (TBDMS)-Gruppe wird üblicherweise zum Schutz von Hydroxylgruppen während der Synthese verwendet . Die Fluorenylmethylgruppe wird durch eine Kupplungsreaktion mit dem entsprechenden Fluorenylmethylhalogenid eingeführt . Die Ureido-funktionalisierte Pentanoyl-Einheit wird typischerweise durch eine Reihe von Amidbindungsbildungen und Harnstoff-Insertionen synthetisiert .
Chemische Reaktionsanalyse
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Fluorenylmethylgruppe kann zu Fluorenon-Derivaten oxidiert werden.
Reduktion: Die Carbonylgruppen in der Verbindung können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) zu Alkoholen reduziert werden.
Substitution: Die TBDMS-Gruppe kann durch nucleophile Substitutionsreaktionen mit anderen Schutzgruppen oder funktionellen Gruppen substituiert werden.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The fluorenylmethyl group can be oxidized to form fluorenone derivatives.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
(9H-Fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-Butyldimethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von (9H-Fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-Butyldimethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie Enzymen und Rezeptoren. Die Verbindung kann stabile Komplexe mit diesen Zielstrukturen bilden, wodurch deren Aktivität gehemmt oder deren Funktion moduliert wird. Die Fluorenylmethylgruppe und die Ureido-funktionalisierte Pentanoyl-Einheit spielen eine entscheidende Rolle bei diesen Wechselwirkungen und sorgen für Bindungsaffinität und Spezifität .
Wirkmechanismus
The mechanism of action of (9H-fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-butyldiMethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, inhibiting their activity or modulating their function. The fluorenylmethyl group and the ureido-functionalized pentanoyl moiety play crucial roles in these interactions, providing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen von (9H-Fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-Butyldimethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate gehören:
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((tert-butyldimethylsilyl)oxy)butanoic acid: Diese Verbindung enthält die Fluorenylmethyl- und TBDMS-geschützten Gruppen, unterscheidet sich aber in der Funktionalisierung der Pentanoyl-Einheit.
tert-Butyl-substituierte Hetero-Donor-TADF-Verbindungen: Diese Verbindungen enthalten die tert-Butylgruppe und werden bei der Entwicklung von organischen Leuchtdioden (OLEDs) verwendet.
Die Einzigartigkeit von (9H-Fluoren-9-yl)Methyl ((S)-1-(((S)-1-((4-(((tert-Butyldimethylsilyl)oxy)Methyl)phenyl)aMino)-1-oxo-5-ureidopentan-2-yl)aMino)-3-Methyl-1-oxobutan-2-yl)carbaMate liegt in seiner Kombination von funktionellen Gruppen, die eine vielseitige Plattform für verschiedene chemische Umwandlungen und Anwendungen bieten.
Eigenschaften
Molekularformel |
C39H53N5O6Si |
|---|---|
Molekulargewicht |
716.0 g/mol |
IUPAC-Name |
9H-fluoren-9-ylmethyl N-[1-[[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C39H53N5O6Si/c1-25(2)34(44-38(48)49-24-32-30-15-10-8-13-28(30)29-14-9-11-16-31(29)32)36(46)43-33(17-12-22-41-37(40)47)35(45)42-27-20-18-26(19-21-27)23-50-51(6,7)39(3,4)5/h8-11,13-16,18-21,25,32-34H,12,17,22-24H2,1-7H3,(H,42,45)(H,43,46)(H,44,48)(H3,40,41,47) |
InChI-Schlüssel |
LHOVNDTUHPWXBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (trans-2-([11'-biphenyl]-4-yl)cyclopropyl)carbamate](/img/structure/B12299459.png)
![2,7-Dioctylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12299466.png)






![(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate](/img/structure/B12299508.png)
![[8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol](/img/structure/B12299514.png)
![2-(2-mercapto-1H-benzo[d]imidazol-1-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B12299521.png)

![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)
![Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate](/img/structure/B12299531.png)
